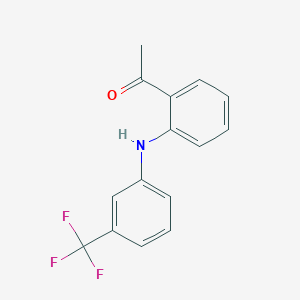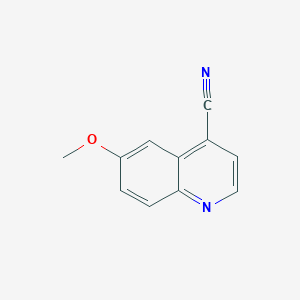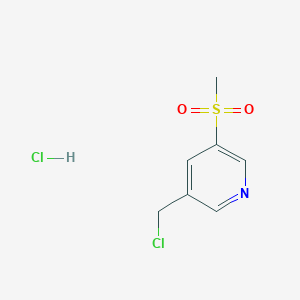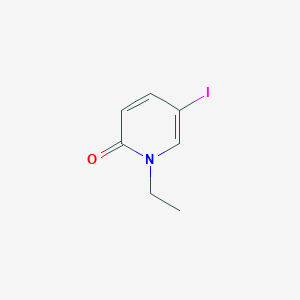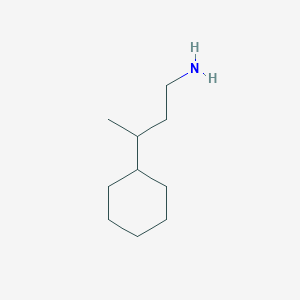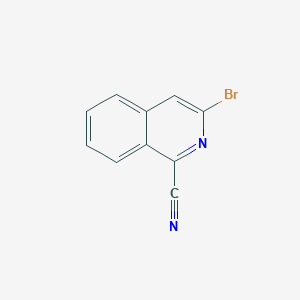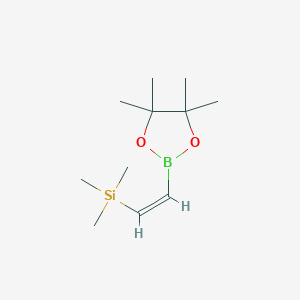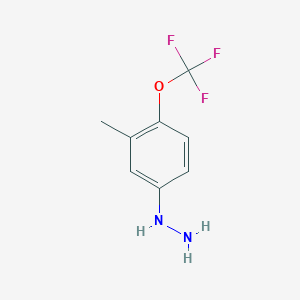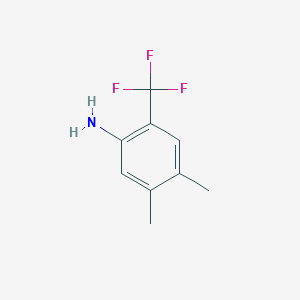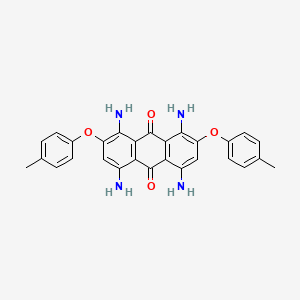
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 and a molecular weight of 480.51456 g/mol This compound is known for its unique structure, which includes multiple amino groups and p-tolyloxy substituents on an anthracene-9,10-dione core
準備方法
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1,4,5,8 positions.
Substitution: The p-tolyloxy groups are introduced at the 2,7 positions through a substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated processes to ensure consistency and efficiency.
化学反応の分析
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and p-tolyloxy groups can participate in substitution reactions, allowing for further functionalization.
Condensation: The compound can undergo condensation reactions with other aromatic compounds to form larger, more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins . The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can form complexes with proteins, affecting their function and stability. These interactions are mediated by the compound’s amino and p-tolyloxy groups, which facilitate binding to the target molecules.
類似化合物との比較
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione can be compared with other similar compounds, such as :
1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione: This compound has similar amino and phenoxy groups but with different substituents, leading to variations in chemical reactivity and applications.
1,4,5,8-Tetranitronaphthalene: This compound has nitro groups instead of amino groups, resulting in different chemical properties and uses.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: This compound has hydroxyl groups in addition to amino groups, affecting its solubility and reactivity.
特性
CAS番号 |
88600-65-1 |
|---|---|
分子式 |
C28H24N4O4 |
分子量 |
480.5 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O4/c1-13-3-7-15(8-4-13)35-19-11-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)12-20(26(24)32)36-16-9-5-14(2)6-10-16/h3-12H,29-32H2,1-2H3 |
InChIキー |
PLYPLAUCKLLNLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


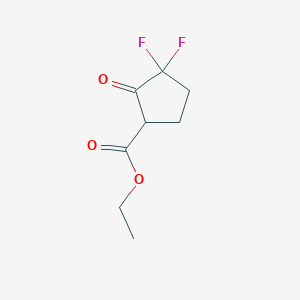
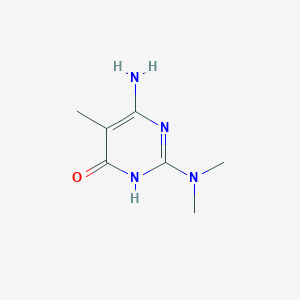
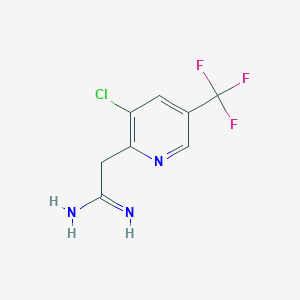
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
